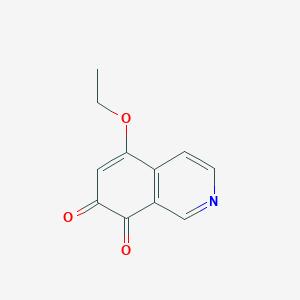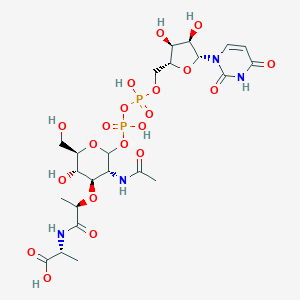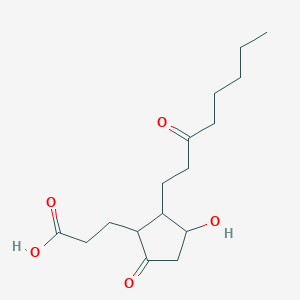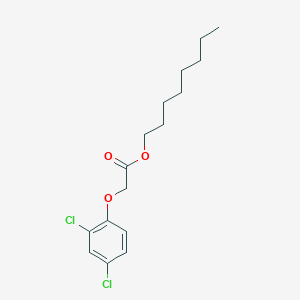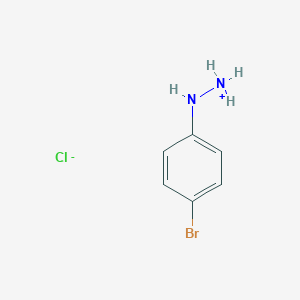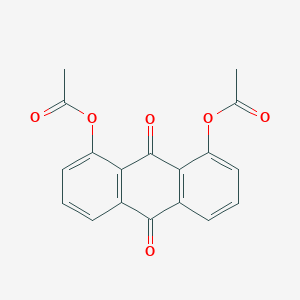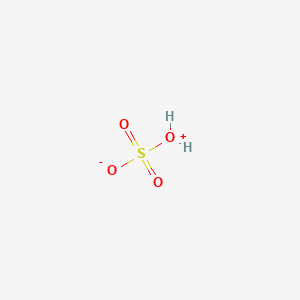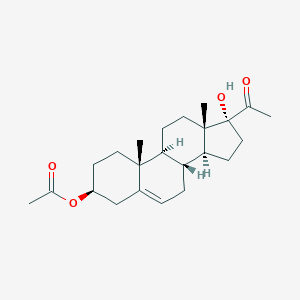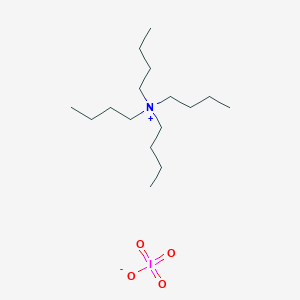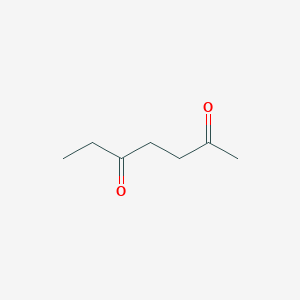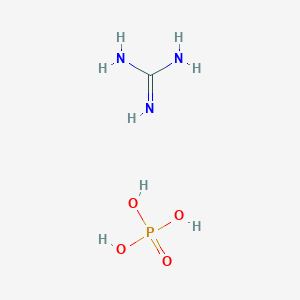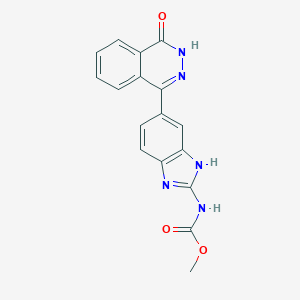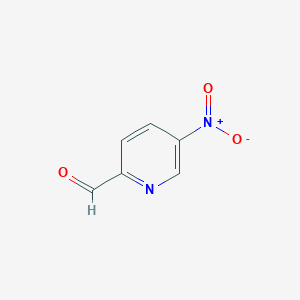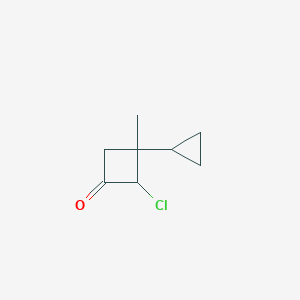
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one is a cyclic ketone with the chemical formula C9H13ClO. It is commonly referred to as "CCMC" and is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
CCMC is thought to inhibit the activity of the enzyme lactate dehydrogenase (LDH), which is involved in the conversion of pyruvate to lactate. This inhibition leads to the accumulation of pyruvate, which can then be used for energy production. CCMC has also been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism.
Effets Biochimiques Et Physiologiques
CCMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the level of ATP in cells, which is an important molecule for energy production. CCMC has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCMC in lab experiments is that it is a relatively simple compound to synthesize. It is also a stable compound that can be stored for long periods of time. However, one limitation of using CCMC is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on CCMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of CCMC in vivo. Another area of interest is its use as a ligand in catalysis reactions. Further studies are needed to optimize the conditions for these reactions and to explore their potential applications. Finally, CCMC could be used as a starting material for the synthesis of other compounds with potential biological activity.
Méthodes De Synthèse
The synthesis of CCMC involves the reaction of cyclopropylmethylmagnesium bromide with 2-chloro-3-methylcyclobutanone. The reaction takes place at low temperature and yields a white solid, which is then purified through recrystallization. The purity of the compound is determined through nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
CCMC has been used in scientific research for various purposes, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in catalysis reactions, as well as a reagent in organic synthesis. CCMC has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
139537-52-3 |
|---|---|
Nom du produit |
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(5-2-3-5)4-6(10)7(8)9/h5,7H,2-4H2,1H3 |
Clé InChI |
VLNBOKYABZLPAT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
SMILES canonique |
CC1(CC(=O)C1Cl)C2CC2 |
Synonymes |
Cyclobutanone, 2-chloro-3-cyclopropyl-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



